molecular formula C20H24N4O B214160 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No. B214160
M. Wt: 336.4 g/mol
InChI Key: FFAHNLQVYCMJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease and Huntington's disease.

Mechanism of Action

The exact mechanism of action of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is not fully understood, but it is believed to involve multiple pathways. 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to inhibit the formation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin. 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has also been shown to have antioxidant properties and can protect against oxidative stress.
Biochemical and Physiological Effects:
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease and Huntington's disease, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to improve cognitive function, memory, and motor function. 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has also been shown to have neuroprotective effects and can prevent neuronal death. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in lab experiments is that it has been extensively studied and has a well-established safety profile. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a small molecule drug, which makes it relatively easy to synthesize and study in vitro. However, one limitation of using 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are several future directions for research on 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol. One area of research is to further elucidate its mechanism of action and identify specific pathways that are involved in its therapeutic effects. Another area of research is to explore its potential therapeutic effects in other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, there is a need for clinical trials to determine the safety and efficacy of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in humans.

Synthesis Methods

The synthesis of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-6-ol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol.

Scientific Research Applications

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Huntington's disease, and bipolar disorder. Studies have shown that 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have neuroprotective effects and can prevent neuronal death in animal models of neurodegenerative diseases.

properties

Product Name

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H24N4O/c1-12-13(11-21-24(12)4)19-18-16(9-20(2,3)10-17(18)25)22-14-7-5-6-8-15(14)23-19/h5-8,11,19,22-23H,9-10H2,1-4H3

InChI Key

FFAHNLQVYCMJRE-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Canonical SMILES

CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Origin of Product

United States

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